molecular formula C8H7NO2 B165090 (2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile CAS No. 125781-60-4

(2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile

Cat. No. B165090
M. Wt: 149.15 g/mol
InChI Key: ATGRXWCYTKIXIC-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile, also known as DOPAC, is a chemical compound that has been widely studied in the field of neuroscience. It is a metabolite of dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, motivation, and reward. DOPAC is produced in the brain through the oxidation of dopamine by the enzyme monoamine oxidase. In

Mechanism Of Action

(2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile does not have a direct pharmacological effect on the brain. Instead, it acts as a biomarker for dopamine turnover, which is an important indicator of dopamine function in the brain. (2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile is produced through the oxidation of dopamine by the enzyme monoamine oxidase, which is responsible for the breakdown of dopamine and other monoamine neurotransmitters.

Biochemical And Physiological Effects

(2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile levels in the brain are tightly regulated and are influenced by a variety of factors, including age, sex, and environmental factors. Increased levels of (2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile are associated with increased dopamine turnover, which is associated with a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.

Advantages And Limitations For Lab Experiments

(2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile is a useful biomarker for studying dopamine turnover in the brain, as it provides a non-invasive method for measuring dopamine metabolism. However, there are limitations to the use of (2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile as a biomarker, as it is subject to variability due to factors such as age, sex, and environmental factors. Additionally, (2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile levels can be influenced by factors such as stress and drug use, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on (2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile. One area of interest is the role of (2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile in the development and progression of neurological and psychiatric disorders. Another area of interest is the use of (2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile as a biomarker for the development of new drugs and therapies for these disorders. Additionally, there is ongoing research into the development of new methods for measuring dopamine turnover in the brain, which may provide more accurate and reliable measures of dopamine function.

Synthesis Methods

(2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile can be synthesized through the oxidation of dopamine using potassium permanganate. The reaction is carried out in an alkaline solution and requires careful control of the pH and temperature to prevent the formation of unwanted byproducts. Another method of synthesis involves the use of tyrosinase, an enzyme that catalyzes the conversion of tyrosine to dopa, which can then be oxidized to form (2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile.

Scientific Research Applications

(2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile has been extensively studied in the field of neuroscience due to its role as a metabolite of dopamine. It is used as a biomarker for dopamine turnover in the brain, as increased levels of (2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile are indicative of increased dopamine metabolism. (2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile has also been used to study the effects of drugs and other compounds on dopamine metabolism and neurotransmission.

properties

CAS RN

125781-60-4

Product Name

(2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

(2S)-2-hydroxy-2-(3-hydroxyphenyl)acetonitrile

InChI

InChI=1S/C8H7NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H/t8-/m1/s1

InChI Key

ATGRXWCYTKIXIC-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@@H](C#N)O

SMILES

C1=CC(=CC(=C1)O)C(C#N)O

Canonical SMILES

C1=CC(=CC(=C1)O)C(C#N)O

synonyms

(S)-3-HYDROXYMANDELONITRILE

Origin of Product

United States

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